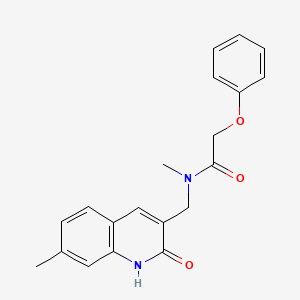
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide, commonly known as HQP-1351, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of drug-resistant tuberculosis (TB).
Mecanismo De Acción
HQP-1351 targets the mycobacterial ATP synthase, a key enzyme involved in the energy metabolism of the N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide bacterium. By inhibiting ATP synthase, HQP-1351 disrupts the energy production of the bacterium, leading to its death. The mechanism of action of HQP-1351 is unique and distinct from that of current N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide drugs, which target other enzymes involved in the cell wall synthesis or DNA replication of the bacterium.
Biochemical and Physiological Effects:
HQP-1351 has been shown to have low toxicity and high selectivity for the N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide bacterium. It does not affect the growth of other bacteria or mammalian cells at concentrations that are effective against N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide. HQP-1351 has also been shown to have good penetration into N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide lesions in animal models, indicating its potential to treat N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of HQP-1351 for lab experiments include its potent activity against drug-resistant N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide, its favorable pharmacokinetic profile, and its unique mechanism of action. However, there are also limitations to its use in lab experiments, including the need for specialized equipment and expertise to perform the synthesis and the lack of clinical data on its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the development of HQP-1351 as a N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide drug. These include further optimization of the synthesis method to improve yields and purity, the evaluation of its safety and efficacy in clinical trials, and the investigation of its potential for use in combination therapy with other N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide drugs. Additionally, HQP-1351 may have potential applications for the treatment of other bacterial infections that involve the ATP synthase pathway.
Métodos De Síntesis
HQP-1351 is synthesized through a multistep process that involves the reaction of 2-hydroxy-7-methylquinoline with N-methyl-2-phenoxyacetamide in the presence of a base. The resulting intermediate is then subjected to further reactions to yield HQP-1351. The synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
HQP-1351 has been extensively studied in preclinical models of drug-resistant N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide. It has shown potent activity against both drug-sensitive and drug-resistant strains of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide, including multidrug-resistant and extensively drug-resistant N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide. HQP-1351 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. These properties make HQP-1351 an attractive candidate for further development as a N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methyl-2-phenoxyacetamide drug.
Propiedades
IUPAC Name |
N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-8-9-15-11-16(20(24)21-18(15)10-14)12-22(2)19(23)13-25-17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVQYXNHJGTPRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

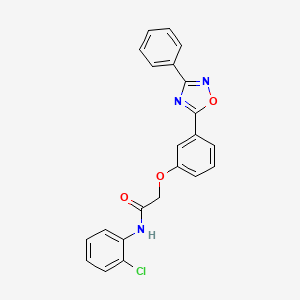
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7705796.png)
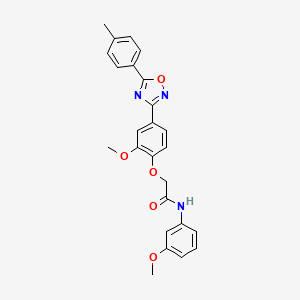
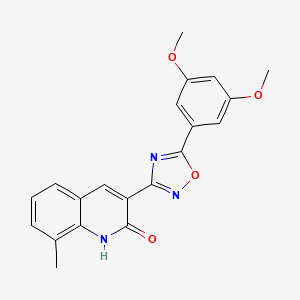
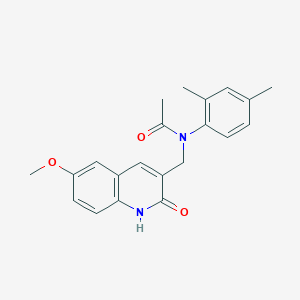
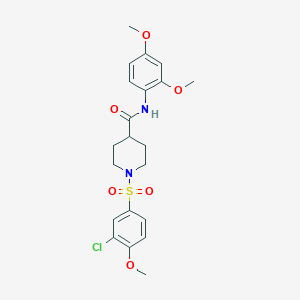
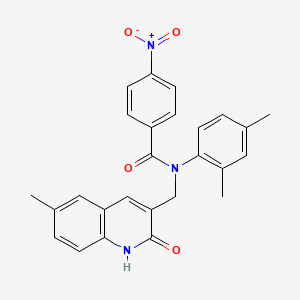
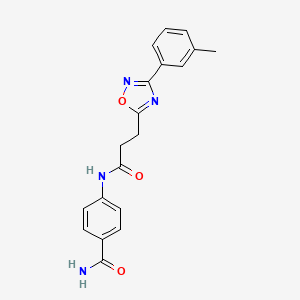
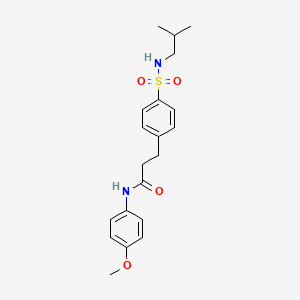
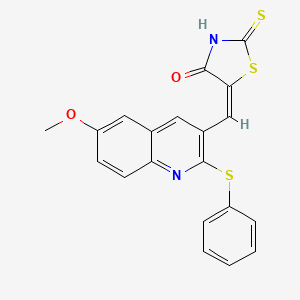

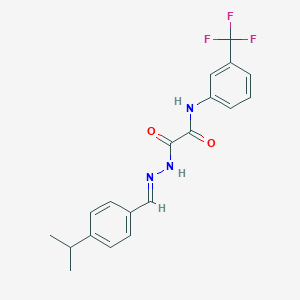

![4-bromo-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7705884.png)